N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-5-3-10(4-6-11)8-15-12(18)9-17-13(19)2-1-7-16-17/h1-7H,8-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLUAZURTSGZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a chlorobenzyl group linked to a pyridazinone core via an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 354.8 g/mol. The presence of halogenated substituents is significant for its biological activity due to their influence on lipophilicity and membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.8 g/mol |
| LogP (octanol-water partition coefficient) | 4.2663 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 63.165 Ų |
Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound against various pathogens. A study involving a series of chloroacetamides demonstrated that compounds with halogenated phenyl groups exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness was attributed to the ability of these compounds to penetrate bacterial cell membranes due to their lipophilicity .
Case Study: Antimicrobial Testing
- Tested Pathogens : Escherichia coli, Staphylococcus aureus, MRSA, Candida albicans.
- Results : Compounds showed varying effectiveness, with the halogenated derivatives being particularly potent against Gram-positive strains.
Anticancer Properties
In addition to antimicrobial activity, this compound has been investigated for its anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The exact mechanism of action remains under investigation, but it is hypothesized that this compound may interact with specific molecular targets involved in cancer cell signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or transcription factors critical for tumor growth .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's disease by increasing acetylcholine levels in the brain.
Inhibition Studies
Recent studies indicate that related compounds exhibit strong AChE inhibitory activity, suggesting that this compound may also possess similar properties. For example, compounds designed with heterocyclic cores have shown IC50 values in the low micromolar range .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and synthetic features of N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide and related compounds:
Key Observations:
- Heterocyclic Core Influence: The pyridazinone ring in the target compound contrasts with thiadiazole (e.g., 5e ), pyrrolopyrazol (3d ), and triazinone (e.g., 20a ) cores in analogs. Thiadiazole derivatives generally exhibit higher melting points (132–170°C ) compared to pyridazinones, likely due to stronger intermolecular interactions from sulfur atoms.
- Substituent Effects : The morpholin-4-yl group in the target compound may improve water solubility compared to chlorinated (e.g., 3d ) or sulfur-containing analogs (e.g., 5e ). Methoxy groups (e.g., in ) increase molecular weight but could enhance membrane permeability.
- Chlorine Positioning : The 4-chlorobenzyl group in the target compound differs from 3-chlorobenzyl in , which may alter steric hindrance and receptor-binding specificity.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, and how are intermediates characterized?
The synthesis typically involves:
- Step 1 : Preparation of the pyridazinone core via cyclocondensation of diketones with hydrazines under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
- Step 2 : Introduction of the 4-chlorobenzyl group via nucleophilic substitution or coupling reactions, often using ethanol or DMF as solvents at 60–80°C .
- Step 3 : Acetamide formation through carbodiimide-mediated coupling of the pyridazinone intermediate with 4-chlorobenzylamine . Characterization employs HPLC for purity analysis (>95%) and NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
Stability studies use:
- Accelerated degradation tests : Incubation in buffers (pH 1–10) at 37°C for 24–72 hours, monitored via UV-Vis spectroscopy (λ = 250–300 nm) .
- Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures (typically >200°C for pyridazinone derivatives) .
- LC-MS identifies degradation products, such as hydrolyzed acetamide or oxidized pyridazinone .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Standard assays include:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to reference compounds (e.g., doxorubicin) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or phosphatases, with kinetic parameters (Kᵢ, IC₅₀) calculated .
- Cellular uptake : Radiolabeled (³H/¹⁴C) compound tracking in cell lysates using scintillation counting .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s potency?
Key strategies:
- Substituent variation : Synthesize analogs with halogen (F, Br), methoxy, or morpholino groups at the benzyl or pyridazinone positions to assess electronic effects on bioactivity .
- Bioisosteric replacement : Replace the pyridazinone core with pyrimidine or triazine rings to evaluate binding affinity changes .
- 3D-QSAR modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like HDACs or chemokine receptors, validated by SPR binding assays .
Q. How should contradictory data on the compound’s mechanism of action be resolved?
Case example: Discrepancies in reported anticancer mechanisms (apoptosis vs. cell cycle arrest):
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways (e.g., p53, Bcl-2) .
- Kinase profiling : Screen against a panel of 100+ kinases (Eurofins) to rule off-target effects .
- In vivo validation : Use xenograft models with biomarker analysis (e.g., caspase-3 cleavage for apoptosis) .
Q. What methodologies are effective for studying metabolic pathways and metabolite identification?
Approaches include:
- Microsomal incubation : Human liver microsomes (HLM) with NADPH, analyzed via UPLC-QTOF-MS to detect phase I metabolites (e.g., hydroxylation at C3 of pyridazinone) .
- CYP450 inhibition assays : Fluorescent substrates (e.g., CYP3A4) to assess metabolic stability and drug-drug interaction risks .
- Stable isotope labeling : ¹³C-acetamide tracking in urine/plasma samples from rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
